

1H NMR Analysis of (3,5-Dimethylisoxazol-4-yl)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3,5-Dimethylisoxazol-4-yl)methylamine

Cat. No.: B166683

[Get Quote](#)

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **(3,5-Dimethylisoxazol-4-yl)methylamine**. For researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral features against structurally related compounds, supported by experimental data.

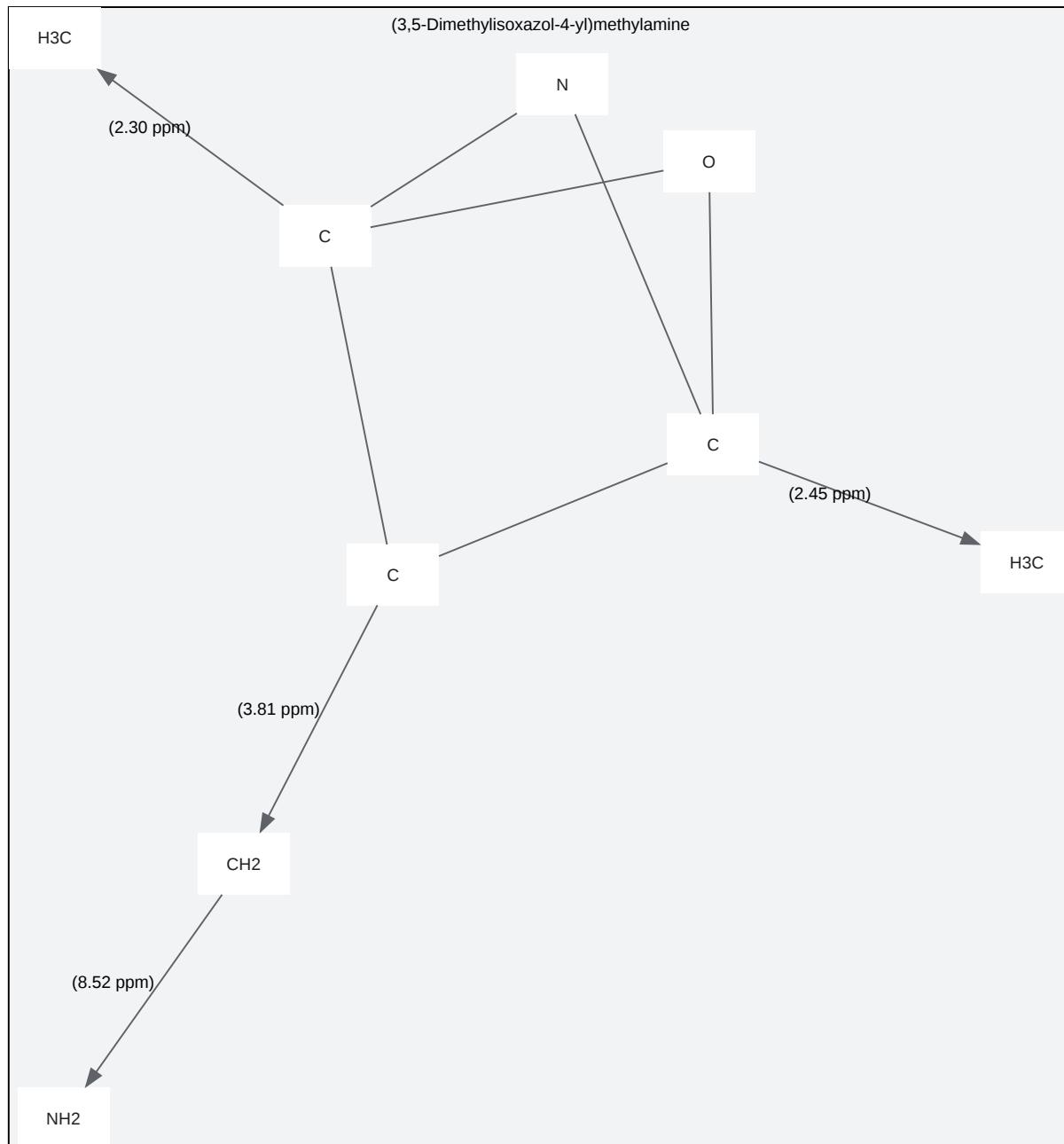
Comparative 1H NMR Data

The chemical shifts of **(3,5-Dimethylisoxazol-4-yl)methylamine** are compared with its parent heterocycle, 3,5-dimethylisoxazole, and an N-substituted analogue, 3,5-dimethyl-4-[(ethylamino)methyl]isoxazole. This comparison highlights the electronic effects of the aminomethyl group and further N-alkylation on the proton environments of the isoxazole core.

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Solvent
(3,5-Dimethylisoxazol-4-yl)methylamine	-NH ₂	8.52	Broad Singlet	DMSO-d ₆
-CH ₂ -	3.81	Singlet	DMSO-d ₆	
5-CH ₃	2.45	Singlet	DMSO-d ₆	
3-CH ₃	2.30	Singlet	DMSO-d ₆	
3,5-Dimethyl-4-[(ethylamino)methyl]isoxazole	4-H	5.89	Singlet	CDCl ₃
5-CH ₃	2.44	Singlet	CDCl ₃	
3-CH ₃	2.29	Singlet	CDCl ₃	
-CH ₂ -N	-NH-	~1.5 (exchangeable)	Broad	CDCl ₃
5-CH ₃	3.65	Singlet	CDCl ₃	
3-CH ₃	2.38	Singlet	CDCl ₃	
-CH ₂ -CH ₃	2.22	Singlet	CDCl ₃	
-CH ₂ -CH ₃	2.65	Quartet	CDCl ₃	
-CH ₂ -CH ₃	1.10	Triplet	CDCl ₃	

Experimental Protocols

General ¹H NMR Spectroscopy Protocol:


- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-5 seconds
 - Pulse width: 30-45 degrees
 - Acquisition time: 2-4 seconds
- Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Data Interpretation and Structural Visualization

The ^1H NMR spectrum of **(3,5-Dimethylisoxazol-4-yl)methylamine** in DMSO-d6 shows four distinct signals.^[1] The two singlets at 2.30 and 2.45 ppm correspond to the two methyl groups at the 3- and 5-positions of the isoxazole ring, respectively. The singlet at 3.81 ppm is assigned to the methylene (-CH₂-) protons of the aminomethyl group. The broad singlet at a significantly downfield shift of 8.52 ppm is characteristic of the two amine (-NH₂) protons.^[1] The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange.

The introduction of the aminomethyl group at the 4-position of the 3,5-dimethylisoxazole core leads to the disappearance of the C4-H proton signal (observed at 5.89 ppm in the parent compound) and the appearance of the methylene and amine proton signals.

[Click to download full resolution via product page](#)

Caption: Structure of **(3,5-Dimethylisoxazol-4-yl)methylamine** with ¹H NMR assignments.

The following diagram illustrates the general workflow for ^1H NMR analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE | 131052-47-6 [chemicalbook.com]
- 2. To cite this document: BenchChem. [^1H NMR Analysis of (3,5-Dimethylisoxazol-4-yl)methylamine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166683#1h-nmr-analysis-of-3-5-dimethylisoxazol-4-yl-methylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com